5-Cyano-2-fluorobenzaldehyde
Overview
Description
5-Cyano-2-fluorobenzaldehyde: is an organic compound with the molecular formula C8H4FNO . It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a benzaldehyde ring. This compound is a yellow crystalline solid and is known for its applications in various chemical processes .
Scientific Research Applications
5-Cyano-2-fluorobenzaldehyde has several applications in scientific research, including:
Safety and Hazards
5-Cyano-2-fluorobenzaldehyde can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a well-ventilated place and kept in a tightly closed container .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyano-2-fluorobenzaldehyde can be synthesized through a cyanation reaction of 2-fluorobenzaldehyde. Specifically, 2-fluorobenzaldehyde reacts with hydrocyanic acid under suitable reaction conditions to yield the desired product .
Industrial Production Methods: The industrial production of fluorobenzaldehydes, including this compound, often involves halogen-exchange reactions. For example, 4-fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . This method can be adapted for the production of this compound by introducing the cyano group through subsequent reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of 5-cyano-2-fluorobenzoic acid.
Reduction: Formation of 5-cyano-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Cyano-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The cyano group and the fluorine atom can influence the reactivity and binding affinity of the compound towards enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 5-Cyano-2-fluorobenzaldehyde is unique due to the presence of both a cyano group and a fluorine atom on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other fluorobenzaldehyde isomers. The cyano group enhances the electrophilicity of the aldehyde carbon, making it more reactive in nucleophilic addition reactions .
Properties
IUPAC Name |
4-fluoro-3-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBHRCAJZGMNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447957 | |
Record name | 5-Cyano-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-79-3 | |
Record name | 5-Cyano-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyano-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereoselective synthesis described in the research paper involving 5-cyano-2-fluorobenzaldehyde?
A1: The research article highlights a novel synthetic approach to produce 2-aminobenzylidene derivatives, utilizing this compound as a starting material []. The significance lies in the method's ability to achieve high stereoselectivity. This is crucial because different stereoisomers of a molecule can exhibit varying biological activities. By controlling the stereochemistry during synthesis, researchers can target the production of specific isomers with potentially enhanced therapeutic properties.
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